3beta-Hydroxydesogestrel
CAS No.: 70805-85-5
Cat. No.: VC21352022
Molecular Formula: C22H30O2
Molecular Weight: 326.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 70805-85-5 |
---|---|
Molecular Formula | C22H30O2 |
Molecular Weight | 326.5 g/mol |
IUPAC Name | (3S,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16-,17-,18-,19-,20+,21-,22-/m0/s1 |
Standard InChI Key | ZMLDTNLDYRJTAZ-GDLCRWSOSA-N |
Isomeric SMILES | CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O |
SMILES | CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O |
Canonical SMILES | CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O |
Appearance | Powder |
Melting Point | 155-163 |
Chemical Properties and Structure
Basic Identification
3beta-Hydroxydesogestrel is characterized by the following properties:
Property | Information |
---|---|
CAS Registry Number | 70805-85-5 |
Molecular Formula | C₂₂H₃₀O₂ |
Molecular Weight | 326.5 g/mol |
Physical Appearance | Powder |
Melting Point | 155-163°C |
The compound is also known by several synonyms, including Desogestrel Related Compound B, 3-Hydroxy-Desogestrel, and (3β,17α)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yne-3,17-diol .
Chemical Structure
The IUPAC name for 3beta-Hydroxydesogestrel is (3S,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol. This systematic name describes a complex steroid structure with specific stereochemistry at multiple carbon centers. The compound features a hydroxyl group at the C3 position in the beta orientation, which is a key structural characteristic that distinguishes it from other desogestrel metabolites .
The chemical structure can be further defined by its standard chemical identifiers:
Identifier | Value |
---|---|
Standard InChI | InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16-,17-,18-,19-,20+,21-,22-/m0/s1 |
Standard InChIKey | ZMLDTNLDYRJTAZ-GDLCRWSOSA-N |
Isomeric SMILES | CC[C@]12CC(=C)[C@H]3C@HCCC4=CC@HO |
The structure includes a steroid backbone with an ethynyl group at C17 and a hydroxyl group at both C3 and C17 positions.
Metabolic Pathway and Formation
Desogestrel Metabolism Overview
Desogestrel requires bioactivation to exert its progestogenic effects. After oral administration, desogestrel undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolite 3-ketodesogestrel (etonogestrel) . This conversion process involves several steps, with 3beta-Hydroxydesogestrel serving as an important intermediate metabolite .
Enzymatic Pathway
Studies using deuterated desogestrel have confirmed that desogestrel is metabolized by human liver microsomes via both 3alpha-hydroxy and 3beta-hydroxydesogestrel intermediates, which are subsequently converted to 3-ketodesogestrel . The initial hydroxylation steps are primarily catalyzed by specific cytochrome P450 enzymes:
Enzyme | Role in Desogestrel Metabolism |
---|---|
CYP2C9 | Primary enzyme catalyzing the formation of 3alpha-hydroxydesogestrel, with small amounts of 3beta-hydroxydesogestrel also being produced |
CYP2C19 | Contributes to the hydroxylation of desogestrel, particularly in the formation of 3alpha-hydroxydesogestrel |
CYP3A4 | Involved in the further metabolism of 3-ketodesogestrel |
Research has shown that CYP2C9 and CYP2C19 are particularly important in catalyzing the initial hydroxylation of desogestrel . The Km value for 3alpha-hydroxylation by CYP2C9 cell line microsomes was determined to be 6.5 μM, with a corresponding Vmax value of 1269 pmole·mg⁻¹·min⁻¹ .
Pharmacokinetics
Absorption and Distribution
While specific pharmacokinetic data for 3beta-Hydroxydesogestrel itself is limited, it is formed following the absorption of desogestrel. After oral administration, desogestrel is rapidly and almost completely absorbed, with an absorption half-life of approximately 0.2 hours (range 0.1-0.4 h) . The parent compound desogestrel is then extensively metabolized during first-pass through the liver, where the formation of 3beta-Hydroxydesogestrel occurs .
Research Findings
Metabolic Studies
Research into the metabolism of desogestrel has provided valuable insights into the formation and role of 3beta-Hydroxydesogestrel. In vitro studies using human liver microsomes have confirmed that both 3alpha-hydroxydesogestrel and 3beta-hydroxydesogestrel are formed as intermediates in the conversion of desogestrel to 3-ketodesogestrel .
Experiments with cDNA-expressed cytochrome P450 enzymes have demonstrated that CYP2C9 and CYP2C19 are capable of metabolizing desogestrel to 3alpha-hydroxydesogestrel, with small amounts of 3beta-hydroxydesogestrel also being produced . Inhibition studies using sulfaphenazole, a selective CYP2C9 inhibitor, have shown that this enzyme plays a significant role in the initial hydroxylation steps of desogestrel metabolism .
Clinical Significance
Role in Contraceptive Efficacy
As an intermediate metabolite in the conversion of desogestrel to its active form, 3beta-Hydroxydesogestrel contributes indirectly to the contraceptive efficacy of desogestrel-containing oral contraceptives. The formation of 3beta-Hydroxydesogestrel represents an essential step in the bioactivation pathway that ultimately leads to the production of 3-ketodesogestrel, which is responsible for the contraceptive effects .
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